

TIK-301: A Comprehensive Technical Guide on Binding Affinity and Selectivity

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Compound of Interest

Compound Name: TIK-301

Cat. No.: B1675577

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and selectivity profile of **TIK-301** (also known as LY-156735 and PD-6735). **TIK-301** is a potent and selective agonist for the melatonin receptors MT1 and MT2, and also exhibits antagonist activity at the serotonin 5-HT2B and 5-HT2C receptors. This document summarizes key quantitative data, outlines detailed experimental protocols for receptor binding assays, and provides visual representations of the associated signaling pathways.

Core Data Presentation: Binding Affinity and Selectivity Profile

The binding affinity of **TIK-301** has been characterized at melatonin and serotonin receptor subtypes. The following tables summarize the available quantitative data for easy comparison.

Table 1: **TIK-301** Binding Affinity at Melatonin Receptors

Receptor Subtype	K _i (nM)	Reference Compound (Melatonin) pK _i
MT ₁	0.081[1]	10.38[2]
MT ₂	0.042[1]	10.38[2]

Table 2: **TIK-301** Selectivity Profile at Serotonin Receptors

Receptor Subtype	Activity	K _i (nM)	Comparative Compound (Agomelatine) pK _i
5-HT _{2o}	Antagonist	Data not available	Not applicable
5-HT _{2o}	Antagonist	Data not available	Not applicable

Note: While specific K_i values for **TIK-301** at the 5-HT_{2B} and 5-HT_{2C} receptors are not readily available in the public domain, studies indicate that **TIK-301** is a more potent antagonist at these receptors compared to agomelatine[3]. For reference, agomelatine has reported pK_i values of 6.6 for the 5-HT_{2B} receptor and between 6.2 and 6.4 for the 5-HT_{2C} receptor.

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities (K_i values) for **TIK-301** at melatonin and serotonin receptors is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for these key experiments.

Melatonin Receptor (MT₁ and MT₂) Binding Assay

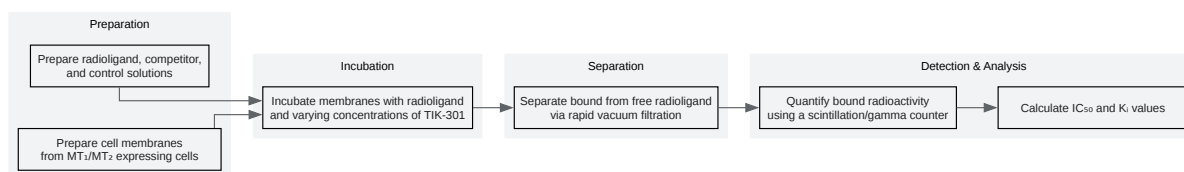
Objective: To determine the binding affinity (K_i) of **TIK-301** for the human MT₁ and MT₂ receptors.

Materials:

- Receptor Source: Cell membranes prepared from HEK293 cells stably expressing human MT₁ or MT₂ receptors.
- Radioligand: [³H]-Melatonin or 2-[¹²⁵I]-iodomelatonin.
- Competitor: **TIK-301**.
- Non-specific Binding Control: A high concentration (e.g., 10 μM) of unlabeled melatonin.

- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
- Instrumentation: Scintillation counter or gamma counter.

Workflow Diagram:



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Figure 1. Workflow for Melatonin Receptor Binding Assay.

Procedure:

- Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
- Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of **TIK-301**. For determining non-specific binding, add a high concentration of unlabeled melatonin in place of **TIK-301**.
- Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the **TIK-301** concentration. Determine the IC_{50} value (the concentration of **TIK-301** that inhibits 50% of the specific radioligand binding) using non-linear regression analysis. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where $[L]$ is the concentration of the radioligand and K_e is its dissociation constant.

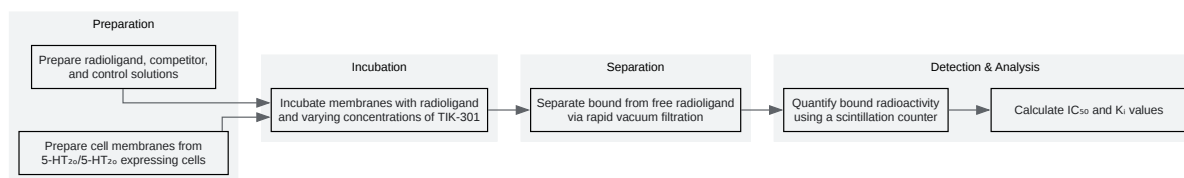
Serotonin Receptor (5-HT_{2a} and 5-HT_{2b}) Antagonist Binding Assay

Objective: To determine the binding affinity (K_i) of **TIK-301** for the human 5-HT_{2a} and 5-HT_{2b} receptors.

Materials:

- **Receptor Source:** Cell membranes from cell lines (e.g., CHO-K1 or HEK293) stably expressing human 5-HT_{2a} or 5-HT_{2b} receptors.
- **Radioligand:** A suitable radiolabeled antagonist, such as [³H]-ketanserin for 5-HT_{2a} or [³H]-mesulergine for 5-HT_{2b}.
- **Competitor:** **TIK-301**.
- **Non-specific Binding Control:** A high concentration of an appropriate unlabeled antagonist (e.g., spiperone for 5-HT_{2a}, mesulergine for 5-HT_{2b}).
- **Assay Buffer:** 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.
- **Instrumentation:** Scintillation counter.

Workflow Diagram:



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Figure 2. Workflow for Serotonin Receptor Binding Assay.

Procedure: The procedure is analogous to the melatonin receptor binding assay, with the following key considerations:

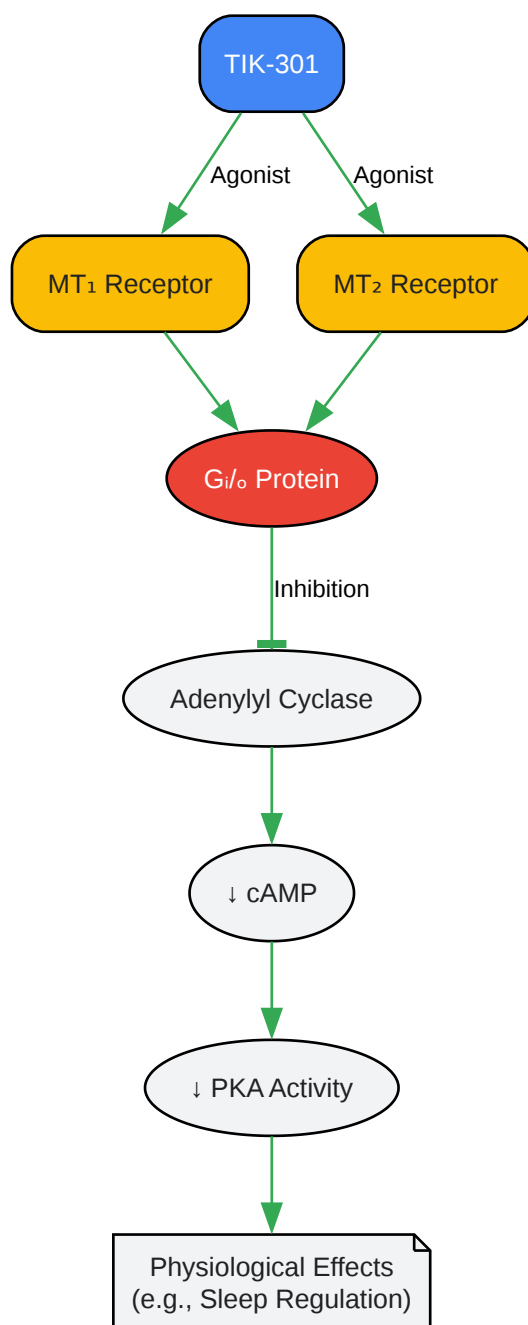
- **Receptor Source:** Utilize cell membranes expressing the specific serotonin receptor subtype of interest.
- **Radioligand and Control:** Select a radiolabeled antagonist and a corresponding unlabeled antagonist for determining non-specific binding that are specific to the 5-HT_{2a} or 5-HT_{2b} receptor.
- **Data Analysis:** The calculation of IC₅₀ and K_i values follows the same principles as described for the melatonin receptor assay.

Signaling Pathways

TIK-301 exerts its pharmacological effects by modulating distinct signaling pathways through its interaction with melatonin and serotonin receptors.

TIK-301 Agonism at MT₁/MT₂ Receptors

As an agonist at MT₁ and MT₂ receptors, **TIK-301** mimics the action of endogenous melatonin. These G-protein coupled receptors (GPCRs) primarily couple to G_{i/o} proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.



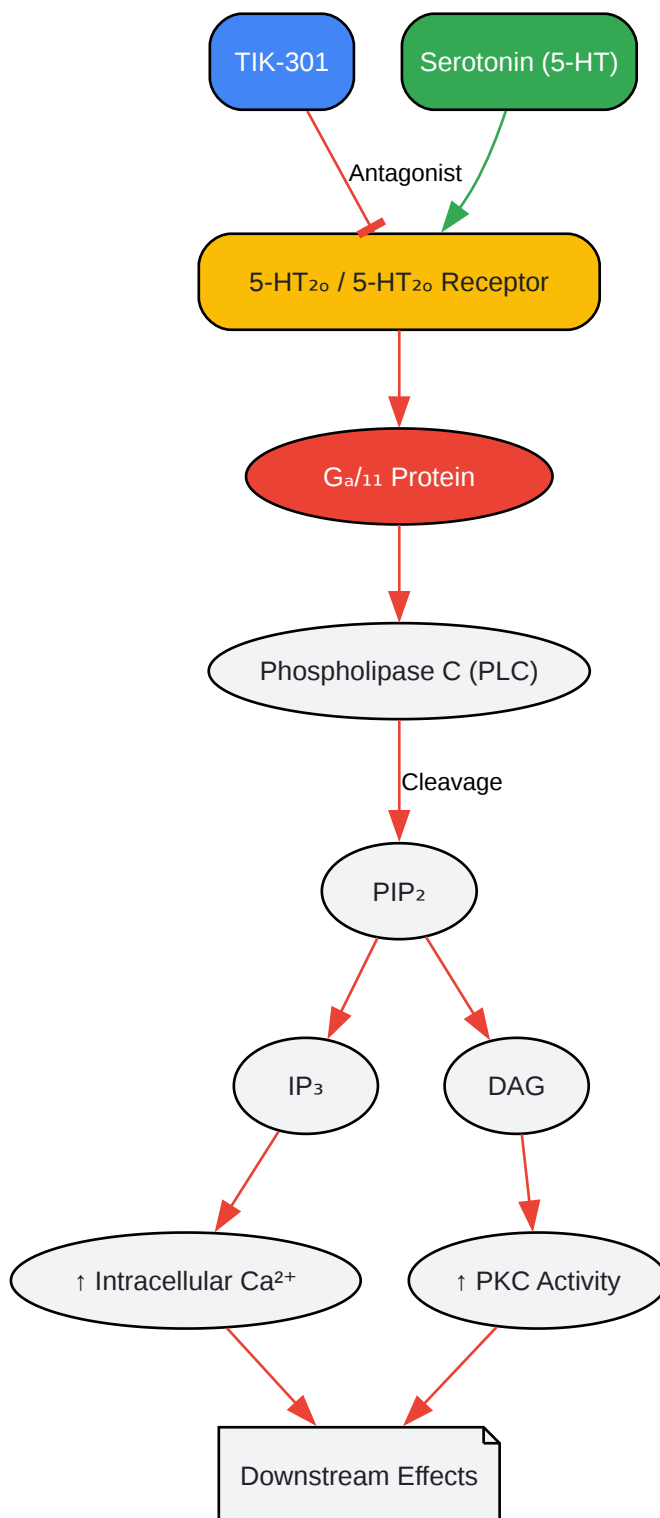
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Figure 3. TIK-301 Agonist Signaling at Melatonin Receptors.

TIK-301 Antagonism at 5-HT_{2A}/5-HT_{2B} Receptors

As an antagonist at 5-HT_{2A} and 5-HT_{2B} receptors, **TIK-301** blocks the effects of serotonin at these sites. These receptors are GPCRs that couple to G_{α/11} proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into

inositol trisphosphate (IP_3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).



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Figure 4. TIK-301 Antagonist Signaling at Serotonin Receptors.

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